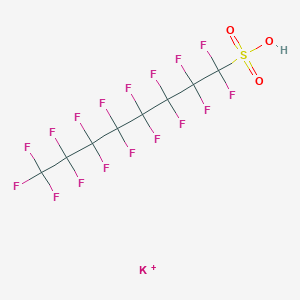

Potassium perfluorooctanesulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2795-39-3 |

|---|---|

Molecular Formula |

C8HF17KO3S |

Molecular Weight |

539.23 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |

InChI Key |

QGTQTQBVAMFOGO-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

Isomeric SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |

Other CAS No. |

2795-39-3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Potassium Perfluorooctanesulfonate: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium perfluorooctanesulfonate (B1231939) (K-PFOS). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the methodologies involved in the preparation and analysis of this compound. This document outlines the prevalent synthesis route, detailed experimental protocols for various characterization techniques, and presents key quantitative data in a structured format.

Synthesis of Potassium Perfluorooctanesulfonate

The primary industrial method for the synthesis of perfluorooctanesulfonyl fluoride (B91410) (POSF), the precursor to K-PFOS, is the Simons Electrochemical Fluorination (ECF) process.[1][2] This process involves the electrolysis of a hydrocarbon precursor, typically octanesulfonyl chloride (C8H17SO2Cl), in anhydrous hydrogen fluoride.[1][3] The subsequent step involves the hydrolysis of the resulting perfluorooctanesulfonyl fluoride (C8F17SO2F) to yield potassium perfluorooctanesulfonate.[4]

The ECF process is known to produce a mixture of isomers, including linear and branched-chain varieties.[5][6] The isomer distribution in the final product is largely a reflection of the isomeric composition of the initial hydrocarbon feedstock.[6] Typically, technical grade K-PFOS consists of approximately 70% linear isomer, with the remainder being a complex mixture of branched isomers.[6]

Experimental Protocol: Synthesis via Electrochemical Fluorination and Hydrolysis

The following protocol is a generalized representation of the synthesis process based on established principles of electrochemical fluorination and subsequent hydrolysis.

Part A: Electrochemical Fluorination of Octanesulfonyl Chloride

-

Cell Preparation: A Simons ECF cell, typically constructed with a nickel anode and cathode, is utilized.[1] The cell must be thoroughly dried to ensure anhydrous conditions, which are critical for the process.[1]

-

Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) is condensed into the ECF cell to serve as both the solvent and the fluorine source.[1]

-

Introduction of Reactant: Octanesulfonyl chloride (C8H17SO2Cl) is dissolved in the anhydrous HF to create the electrolyte solution.[3]

-

Electrolysis: A direct current is applied across the electrodes, with a cell potential maintained around 5-6 V.[1] The electrolysis is typically conducted at a low temperature to minimize degradation of the starting material and products. During electrolysis, the hydrogen atoms on the alkyl chain of the octanesulfonyl chloride are replaced with fluorine atoms. The sulfonyl chloride group is converted to a sulfonyl fluoride.

-

Product Collection: The fluorinated products, primarily perfluorooctanesulfonyl fluoride (C8F17SO2F), are collected from the cell. The process also generates hydrogen gas at the cathode.[1]

-

Purification: The collected perfluorooctanesulfonyl fluoride is purified, typically by distillation, to remove any remaining starting material, partially fluorinated byproducts, and HF.

Part B: Hydrolysis of Perfluorooctanesulfonyl Fluoride

-

Reaction Setup: A reaction vessel equipped with a stirrer and a pH meter is charged with a solution of potassium hydroxide (B78521) (KOH) in a suitable solvent, such as a mixture of water and ethanol.[7]

-

Addition of POSF: The purified perfluorooctanesulfonyl fluoride is slowly added to the potassium hydroxide solution under vigorous stirring.

-

Neutralization: The reaction is monitored, and the addition of POSF is continued until the pH of the mixture reaches a neutral range (pH 7-7.5).[7]

-

Precipitation and Filtration: As the reaction proceeds, potassium perfluorooctanesulfonate precipitates from the solution. The reaction mixture may be cooled to enhance crystallization. The solid product is then collected by filtration.

-

Washing and Drying: The collected solid is washed with cold deionized water to remove any unreacted KOH and other water-soluble impurities. The final product, potassium perfluorooctanesulfonate, is then dried under vacuum.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Effect of potassium perfluorooctanesulfonate, perfluorooctanoate and octanesulfonate on the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. CN111170898A - Preparation method of potassium perfluorobutane sulfonate - Google Patents [patents.google.com]

Physicochemical Properties of Potassium Perfluorooctanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium perfluorooctanesulfonate (B1231939) (PFOS-K), a synthetic perfluorinated anionic surfactant. Recognized for its exceptional thermal and chemical stability, PFOS-K has seen widespread use in various industrial applications. However, its persistence in the environment and potential toxicological effects have made a thorough understanding of its physicochemical characteristics imperative for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of potassium perfluorooctanesulfonate are summarized in the tables below for clear comparison and reference.

Table 1: General and Physical Properties of Potassium Perfluorooctanesulfonate

| Property | Value | Reference |

| Chemical Formula | C₈F₁₇KO₃S | [1] |

| Molecular Weight | 538.22 g/mol | [1] |

| Appearance | White solid/powder | [2] |

| Melting Point | ≥400 °C | [3][4] |

| Boiling Point | Data not available (decomposes) | |

| Vapor Pressure | 3.31 x 10⁻⁴ Pa | [4] |

Table 2: Solubility and Partitioning Behavior of Potassium Perfluorooctanesulfonate

| Property | Value | Notes | Reference |

| Water Solubility | 570 mg/L | [4] | |

| pKa (of PFOS acid) | < -1.85 | PFOS is a very strong acid and exists as the sulfonate anion at environmentally and physiologically relevant pH. | |

| Octanol-Water Partition Coefficient (log Kow) | Not experimentally determinable | Due to its surfactant properties, PFOS-K aggregates at the octanol-water interface, making conventional shake-flask or slow-stirring methods unreliable. | [3][5] |

Experimental Protocols for Key Physicochemical Properties

The determination of the physicochemical properties of substances like potassium perfluorooctanesulfonate follows internationally recognized standardized methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

The water solubility of PFOS-K can be determined using the Column Elution Method or the Flask Method , as described in OECD Guideline 105.[6][7][8][9][10]

-

Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it reaches a plateau, which represents the water solubility.

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved material.

-

Analysis: The concentration of PFOS-K in the aqueous samples is typically determined using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Vapor Pressure (OECD Guideline 104)

Given the low expected vapor pressure of PFOS-K, the Effusion Method (Knudsen Effusion) or the Gas Saturation Method as outlined in OECD Guideline 104 are suitable.[11][12][13][14][15]

-

Principle: These methods are designed to measure low vapor pressures.

-

Knudsen Effusion Method: The rate of mass loss of the substance effusing through a small orifice in a Knudsen cell into a vacuum is measured. The vapor pressure can be calculated from this rate of effusion.

-

Gas Saturation Method: A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Temperature Control: For both methods, precise temperature control is crucial as vapor pressure is highly dependent on temperature.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107 & 123)

While the direct experimental determination of the octanol-water partition coefficient (Kow) for PFOS-K is challenging due to its surfactant nature, the principles of the OECD guidelines are still relevant for understanding its partitioning behavior.[5][16][17][18][19]

-

OECD Guideline 107 (Shake Flask Method): This method involves dissolving the substance in a mixture of n-octanol and water, shaking the mixture to allow for partitioning, and then measuring the concentration of the substance in each phase after they have separated. This method is generally not suitable for surfactants.[17][18]

-

OECD Guideline 123 (Slow-Stirring Method): This method is designed for substances with high Kow values and aims to avoid the formation of emulsions that can occur with the shake-flask method. The two phases are stirred slowly over a period of time to allow for equilibrium to be reached.[16]

-

Challenges with PFOS-K: The amphiphilic nature of PFOS-K causes it to accumulate at the interface between the octanol (B41247) and water phases, leading to inaccurate and unreliable measurements of its concentration in each bulk phase.

Signaling Pathways and Biological Interactions

Exposure to potassium perfluorooctanesulfonate has been shown to impact several key cellular signaling pathways, contributing to its observed toxicological effects. The following diagrams, rendered in DOT language, illustrate some of the reported interactions.

Caption: PFOS-induced lung injury mediated by the Ras/Rap signaling pathway.[20][21]

Caption: Key signaling pathways involved in PFOS-induced hepatotoxicity.[22][23][24]

Caption: PFOS-induced autophagy-associated apoptosis in renal tubular cells.[25]

References

- 1. Potassium perfluorooctanesulfonate | C8F17KO3S | CID 23669238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. filab.fr [filab.fr]

- 11. books.google.cn [books.google.cn]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Perfluorooctane sulfonate induces autophagy-associated apoptosis through oxidative stress and the activation of extracellular signal–regulated kinases in renal tubular cells | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Toxicological Effects of Potassium Perfluorooctanesulfonate (PFOS) on Rodent Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicological effects of potassium perfluorooctanesulfonate (B1231939) (PFOS) as observed in various rodent models. The information presented herein is collated from a range of studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in PFOS-induced toxicity.

Executive Summary

Potassium perfluorooctanesulfonate (PFOS), a persistent and bioaccumulative environmental contaminant, has been the subject of numerous toxicological studies in rodent models. These studies have revealed a range of adverse health effects, with the liver being a primary target organ. Key toxicological endpoints observed include hepatotoxicity, carcinogenicity, developmental neurotoxicity, and immunotoxicity. This guide synthesizes the findings from these studies, presenting quantitative data in a structured format, detailing the experimental methodologies employed, and visualizing the implicated signaling pathways to provide a thorough resource for researchers in the field.

Hepatotoxicity

The liver is consistently identified as a major target for PFOS toxicity in rodents. Observed effects include increased liver weight, hepatocellular hypertrophy, and alterations in serum clinical chemistry markers.

| Study Type | Rodent Model | Dosing Regimen | Key Findings | Reference |

| Sub-chronic Dietary | Sprague Dawley Rats | 0, 0.5, 2.0, 5.0, and 20 ppm in diet for 4 or 14 weeks | At 14 weeks (20 ppm males): Increased liver weight, decreased serum cholesterol, increased ALT. Both sexes: Increased relative liver weights and urea (B33335) nitrogen. Hepatocytic hypertrophy and cytoplasmic vacuolation at 5 and 20 ppm (males) and 20 ppm (females). | [1] |

| Chronic Dietary | Sprague Dawley Rats | 0, 0.5, 2, 5, and 20 µg/g (ppm) in diet for up to 104 weeks | Hepatocellular hypertrophy with proliferation of endoplasmic reticulum, vacuolation, and increased eosinophilic granulation of the cytoplasm in both sexes. | [2][3] |

| Subchronic Exposure | Male Sprague-Dawley Rats | 28 days of exposure | Hepatocytic hypertrophy and cytoplasmic vacuolation in the livers. PFOS accumulation was highest in the liver. | [4] |

| Immunotoxicity Study | Adult Sprague-Dawley Rats | 2 to 100 mg PFOS/kg diet for 28 days | Liver/body weight significantly increased in females at 2 mg/kg and in males at 20 mg/kg. | [5] |

A representative experimental protocol for a sub-chronic dietary toxicity study of potassium PFOS in Sprague Dawley rats is as follows:

-

Test Substance: Potassium perfluorooctanesulfonate (PFOS).

-

Animal Model: Male and female Sprague Dawley rats.

-

Dosing: PFOS was administered in the diet at concentrations of 0, 0.5, 2.0, 5.0, and 20 parts per million (ppm).

-

Duration: The study duration was 14 weeks, with interim sacrifices at 4 weeks.

-

Parameters Evaluated:

-

Clinical observations.

-

Body weight and food consumption.

-

Serum clinical chemistry (e.g., glucose, cholesterol, ALT, urea nitrogen).

-

Organ weights (e.g., liver).

-

Histopathology of the liver.

-

Serum and liver PFOS concentrations.[1]

-

Carcinogenicity

Chronic exposure to PFOS has been shown to induce tumors in rodent models, particularly in the liver.

| Study Type | Rodent Model | Dosing Regimen | Key Findings | Reference |

| Chronic Dietary | Sprague Dawley Rats | 0, 0.5, 2, 5, and 20 µg/g (ppm) in diet for up to 104 weeks | Statistically significant increases in hepatocellular adenoma in both males (p=0.046) and females (p=0.039) in the 20 ppm group. One hepatocellular carcinoma was observed in a 20 ppm female. Statistically significantly increased thyroid follicular cell adenoma in males in the 20 ppm recovery group. | [2][3] |

The following protocol outlines a two-year dietary toxicity and cancer bioassay for potassium PFOS in Sprague Dawley rats:

-

Test Substance: Potassium PFOS.

-

Animal Model: Male and female Sprague Dawley rats.

-

Dosing: Dietary exposure at nominal concentrations of 0, 0.5, 2, 5, and 20 µg/g (ppm) diet. A 20 ppm recovery group was also included, where rats were fed the control diet after 52 weeks of exposure.

-

Duration: Up to 104 weeks, with interim sacrifices at weeks 4, 14, and 53.

-

Parameters Evaluated:

Developmental and Neurotoxicity

Gestational and lactational exposure to PFOS can lead to developmental and neurotoxic effects in rodent offspring.

| Study Type | Rodent Model | Dosing Regimen | Key Findings | Reference |

| Developmental Neurotoxicity | Sprague Dawley Rats | Daily oral gavage of 0, 0.1, 0.3, or 1.0 mg/kg-day from gestation day 0 through postnatal day 20 | Maternal body weights were significantly lower in the 1.0 mg/kg-day group during lactation. Male offspring from the 1.0 mg/kg-day group showed increased motor activity and reduced habituation on PND 17. The maternal NOAEL was 0.3 mg/kg-day. | [6][7] |

| Single Oral Exposure | Rats and Mice | Single oral doses up to 500 mg/kg (rats) and 1,000 mg/kg (mice) | PFOS induced tonic convulsions in rats (≥ 250 mg/kg) and mice (≥ 125 mg/kg) when an ultrasonic stimulus was applied. | [8][9] |

A typical developmental neurotoxicity study of potassium PFOS in rats involves the following:

-

Test Substance: Potassium PFOS.

-

Animal Model: Pregnant female Sprague Dawley rats and their offspring.

-

Dosing: Daily oral gavage to dams at doses of 0, 0.1, 0.3, or 1.0 mg/kg-day.

-

Exposure Period: From gestation day (GD) 0 through postnatal day (PND) 20.

-

Offspring Evaluation:

Immunotoxicity

PFOS has been demonstrated to have immunomodulatory effects in rodent models.

| Study Type | Rodent Model | Dosing Regimen | Key Findings | Reference |

| Dietary Exposure | Adult Sprague-Dawley Rats | 2 to 100 mg PFOS/kg diet for 28 days | Dose-related increase in total peripheral blood lymphocyte numbers in females. Trend towards increasing T and T-helper cells and decreasing B cells with higher PFOS doses in both genders. Serum total IgG1 levels were significantly reduced in males at 2 and 20 mg/kg. | [5] |

| Oral Gavage | Adult Male C57BL/6 Mice | Daily gavage for 60 days (total administered doses of 0, 0.5, 5, 25, 50, or 125 mg/kg) | Plaque forming cell (PFC) response was suppressed starting at 5 mg/kg total administered dose. | [10] |

An example of an immunotoxicity study protocol for dietary PFOS exposure in adult Sprague-Dawley rats is provided below:

-

Test Substance: Potassium PFOS.

-

Animal Model: Adult male and female Sprague Dawley rats.

-

Dosing: PFOS was administered in the diet at levels ranging from 2 to 100 mg PFOS/kg diet.

-

Duration: 28 days.

-

Parameters Evaluated:

-

Body and organ (liver, spleen, thymus) weights.

-

Histology of immune tissues.

-

Peripheral blood lymphocyte counts and subclass analysis (T cells, B cells, T-helper cells).

-

Serum immunoglobulin levels (e.g., IgG1).

-

Delayed-type hypersensitivity (DTH) response to a T-cell-dependent antigen (e.g., keyhole limpet hemocyanin - KLH).

-

Splenic T- and B-cell proliferation in response to mitogens.[5]

-

Signaling Pathways

The toxicological effects of PFOS are mediated through various signaling pathways. While the activation of peroxisome proliferator-activated receptor alpha (PPARα) is a well-recognized mechanism in rodents, other pathways are also implicated.[11]

Conclusion

The body of evidence from rodent studies clearly indicates that potassium PFOS is a multi-organ toxicant, with significant effects on the liver, as well as developmental, neurological, and immune systems. The data summarized in this guide highlight the dose-dependent nature of these toxicities and provide a foundation for further mechanistic studies and human health risk assessment. The detailed experimental protocols and visualized signaling pathways offer valuable resources for researchers designing and interpreting studies on the toxicological effects of PFOS and other per- and polyfluoroalkyl substances.

References

- 1. Sub-chronic dietary toxicity of potassium perfluorooctanesulfonate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the toxicological effects of PFOA and PFOS on rats using histological observation and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effects of dietary potassium perfluorooctane sulfonate (PFOS) exposure in adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. innovasol.org [innovasol.org]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxicity of perfluorooctane sulfonate (PFOS) in rats and mice after single oral exposure [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Identifying Human Specific Adverse Outcome Pathways of Per- and Polyfluoroalkyl Substances Using Liver-Chimeric Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into PFOS in Aquatic Environments: A Technical Guide to Bioaccumulation and Biomagnification

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanesulfonic acid (PFOS), a persistent and bioaccumulative environmental contaminant, poses a significant threat to aquatic ecosystems. Its unique chemical properties lead to its accumulation in organisms and magnification up the food chain, with potential toxicological consequences. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of PFOS in aquatic environments, summarizing key quantitative data, detailing experimental protocols for its detection, and visualizing the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The bioaccumulation and biomagnification of PFOS are quantified using several key metrics: the Bioaccumulation Factor (BAF), the Bioconcentration Factor (BCF), the Biomagnification Factor (BMF), and the Trophic Magnification Factor (TMF). These factors help to understand the extent to which PFOS accumulates in an organism from its environment and food, and how its concentration increases at higher trophic levels.

Table 1: Bioaccumulation and Bioconcentration Factors (BAFs and BCFs) of PFOS in Various Aquatic Organisms

| Organism Type | Species | Log BAF (L/kg ww) | BCF (L/kg) | Reference(s) |

| Freshwater Fish | Multiple Species | 2.1 - 5.0 | 2,500 - 95,000 | [1][2][3] |

| Fathead Minnow (Pimephales promelas) | - | - | [4] | |

| Zebrafish (Danio rerio) | - | - | [2] | |

| Marine Fish | Multiple Species | - | - | [5] |

| Invertebrates | Benthic Organisms | BSAF up to 10³ | - | [6] |

| Zebra Mussel (Dreissena polymorpha) | Threshold body burden for PFOS: 644 ng/g ww | - | [7] | |

| Gammarus sp. | - | - | [7] |

BAF values are often presented in logarithmic scale (Log BAF). A Log BAF between 3 and 4 indicates a tendency to bioaccumulate, while a Log BAF ≥ 4 is considered very bioaccumulative.[1] BSAF stands for Biota-Sediment Accumulation Factor.

Table 2: Biomagnification and Trophic Magnification Factors (BMFs and TMFs) of PFOS

| Factor | Value Range | Food Web/Ecosystem | Reference(s) |

| BMF | >1 (generally) | Predator-prey relationships in a temperate macrotidal estuary | [8] |

| 1 to 2 | Aquatic organisms | [4] | |

| TMF | 0.8 to 20 | Various aquatic ecosystems worldwide | [9][10] |

| 2 to 5 | Fish muscle tissue | [6] |

A TMF greater than 1 indicates that the chemical biomagnifies in the food web.

Table 3: PFOS Concentrations in Aquatic Biota

| Organism Type | Species | Tissue | Concentration (ng/g wet weight) | Reference(s) |

| Freshwater Fish | Multiple Species | Muscle | 0.21 - 52 (mean 5.1) | [1] |

| Birds | Multiple Species | Liver | >10,000 (average) | [11][12] |

| Liver | up to 97,000 | [11][12][13] | ||

| Mammals | Multiple Species | Liver | >10,000 (average) | [11][12] |

| Ducks | - | Liver | 340 | |

| - | Breast Muscle | 33 |

Experimental Protocols

Accurate quantification of PFOS in environmental and biological samples is crucial for assessing its bioaccumulation and biomagnification potential. The standard analytical approach involves sample extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Handling

To prevent contamination, it is critical to use sampling equipment and containers made of materials free of per- and polyfluoroalkyl substances (PFAS), such as high-density polyethylene (B3416737) (HDPE) or polypropylene. Field blanks should be collected to monitor for potential contamination during the sampling process. Samples should be kept cool and transported to the laboratory promptly.

Sample Preparation: Extraction and Cleanup

The primary goal of sample preparation is to extract PFOS from the complex biological matrix and remove interfering substances. A widely used and validated method is EPA Method 1633.[14][15][16][17][18]

Protocol for Tissue Samples (based on EPA Method 1633):

-

Homogenization: A representative portion of the tissue sample is homogenized to ensure uniformity.

-

Spiking with Internal Standards: Isotopically labeled PFOS is added to the sample to account for matrix effects and variations in extraction efficiency.

-

Extraction: The homogenized tissue is subjected to extraction using a solution of potassium hydroxide (B78521) and acetonitrile, followed by a basic methanol (B129727) extraction.[14][18] This process serves to break down the tissue and release the PFOS into the solvent.

-

Cleanup using Solid-Phase Extraction (SPE): The extract is then passed through a series of cleanup cartridges, typically containing carbon and a weak anion exchange (WAX) sorbent.[14][18][19][20][21][22] This step is crucial for removing lipids and other matrix components that can interfere with the LC-MS/MS analysis. The SPE process involves:

-

Conditioning: The SPE cartridge is conditioned with a solvent to activate the sorbent.

-

Loading: The sample extract is passed through the cartridge, where PFOS binds to the sorbent.

-

Washing: The cartridge is washed with a solvent to remove co-extracted impurities.

-

Elution: A different solvent is used to elute the PFOS from the cartridge.

-

-

Concentration: The eluate is concentrated to a small volume to increase the sensitivity of the analysis.

Instrumental Analysis: LC-MS/MS

The cleaned and concentrated extract is analyzed using LC-MS/MS.[23][24][25][26]

-

Liquid Chromatography (LC): The extract is injected into an LC system, where a C18 column is commonly used to separate PFOS from other compounds in the sample based on their chemical properties.

-

Tandem Mass Spectrometry (MS/MS): The separated compounds from the LC are introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of PFOS. Specific precursor and product ion transitions for PFOS and its isotopically labeled internal standard are monitored.

Table 4: Typical LC-MS/MS Parameters for PFOS Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of methanol/acetonitrile and water with ammonium (B1175870) acetate (B1210297) or acetic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS/MS System | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 499 |

| Product Ions (m/z) | 80, 99 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | Optimized for specific instrument |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways affected by PFOS and a typical experimental workflow for its analysis.

Caption: Conceptual model of PFOS bioaccumulation from water and sediment and its biomagnification through an aquatic food web.

Caption: A generalized experimental workflow for the analysis of PFOS in biological tissues.

Caption: PFOS-induced Nrf2-mediated oxidative stress response pathway in fish.[27][28][29]

References

- 1. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Development and Evaluation of Aquatic and Terrestrial Food Web Bioaccumulation Models for Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fosan.org [fosan.org]

- 6. researchgate.net [researchgate.net]

- 7. Aquatic macroinvertebrate community responses to pollution of perfluoroalkyl substances (PFAS): Can we define threshold body burdens? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A worldwide evaluation of trophic magnification of per- and polyfluoroalkyl substances in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraordinary levels of per- and polyfluoroalkyl substances (PFAS) in vertebrate animals at a New Mexico desert oasis: Multiple pathways for wildlife and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. npshistory.com [npshistory.com]

- 13. biorxiv.org [biorxiv.org]

- 14. NEMI Method Summary - 1633 (Tissues) [nemi.gov]

- 15. measurlabs.com [measurlabs.com]

- 16. alsglobal.com [alsglobal.com]

- 17. epa.gov [epa.gov]

- 18. well-labs.com [well-labs.com]

- 19. agilent.com [agilent.com]

- 20. organomation.com [organomation.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. lcms.cz [lcms.cz]

- 25. researchgate.net [researchgate.net]

- 26. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The role of Nrf2 and MAPK pathways in PFOS-induced oxidative stress in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Maternal PFOS exposure affects offspring development in Nrf2-dependent and independent ways in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of PFOS-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctane (B1214571) sulfonate (PFOS) is a persistent, bioaccumulative, and toxic synthetic chemical that has garnered significant concern due to its widespread environmental presence and adverse health effects.[1][2] The liver is a primary target organ for PFOS accumulation and toxicity.[1][3][4] Exposure to PFOS is associated with a range of hepatic issues, including hepatomegaly, steatosis, inflammation, and an increased risk of liver cancer.[1][5][6][7] Understanding the intricate molecular mechanisms by which PFOS exerts its hepatotoxic effects is crucial for risk assessment, the development of therapeutic interventions, and the discovery of novel biomarkers. This technical guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involved in PFOS-induced liver injury.

Core Mechanisms of PFOS-Induced Hepatotoxicity

The hepatotoxicity of PFOS is not attributed to a single mechanism but rather a complex interplay of multiple, interconnected cellular and molecular events. The primary pathways implicated include oxidative stress, inflammation, apoptosis, activation of nuclear receptors, disruption of autophagy, and perturbation of the gut-liver axis.

Oxidative Stress

A foundational mechanism of PFOS-induced liver damage is the induction of oxidative stress.[1][8] PFOS disrupts the balance between the production of reactive oxygen species (ROS) and the capacity of the intracellular antioxidant defense systems.[3][9]

-

ROS Production: PFOS exposure has been shown to increase the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide (H₂O₂), in hepatocytes.[1][3] This can occur through mechanisms like the catalytic cycle of cytochrome P450 enzymes (e.g., CYP2E1) and direct damage to mitochondria, which disrupts the electron transport chain.[1][8][9]

-

Antioxidant Depletion: The compound leads to a rapid depletion of key cellular antioxidants. Levels of glutathione (B108866) (GSH), a critical scavenger of ROS, are significantly reduced.[1][10] The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) are also inhibited, further impairing the cell's ability to neutralize oxidative threats.[7][8]

-

Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation.[1][10] This process generates cytotoxic aldehydes, such as malondialdehyde (MDA), which can cause further damage to cellular components and is a key indicator of oxidative damage.[7][8]

Inflammatory Response

PFOS is a potent inducer of hepatic inflammation, primarily through the activation of the NF-κB signaling pathway.[8][9] Recent studies also highlight the role of the Toll-like receptor 4 (TLR4) pathway.[8][9]

-

TLR4/MyD88 Activation: PFOS can activate the TLR4 receptor, which recruits the adaptor protein MyD88. This initiates a downstream signaling cascade.[9]

-

NF-κB Activation: The signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][3] This allows the NF-κB (p65) subunit to translocate from the cytoplasm into the nucleus.[1][9]

-

Pro-inflammatory Cytokine Production: Once in the nucleus, NF-κB acts as a transcription factor, upregulating the expression of pro-inflammatory genes. This results in the increased production and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which mediate and amplify the inflammatory damage in the liver.[1][7][8]

Apoptosis (Programmed Cell Death)

Oxidative stress and inflammation induced by PFOS converge to trigger apoptosis in hepatocytes, primarily through the mitochondria-dependent (intrinsic) pathway.[1][8]

-

Mitochondrial Damage: PFOS directly damages mitochondria, leading to a decrease in mitochondrial membrane potential (MMP).[3][8]

-

Bcl-2 Family Dysregulation: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. PFOS exposure upregulates Bax and downregulates Bcl-2, resulting in a decreased Bcl-2/Bax ratio, which favors apoptosis.[3][7]

-

Cytochrome C Release: The increased mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[8][11]

-

Caspase Activation: In the cytoplasm, cytochrome c forms a complex with Apaf-1 to activate caspase-9, the initiator caspase in this pathway. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular proteins.[3][8]

-

p53 Involvement: The tumor suppressor protein p53 is also implicated. PFOS upregulates p53 expression, which can further promote apoptosis by influencing Bcl-2 family proteins and inhibiting the Nrf2 antioxidant response.[3][8]

Nuclear Receptor Activation: PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates lipid metabolism.[1] Its activation by PFOS is a significant, though species-dependent, mechanism of hepatotoxicity.[1][12]

-

Rodent Models: In rodents, PFOS is a potent activator of PPARα.[1][13] This leads to the upregulation of PPARα target genes involved in fatty acid oxidation, such as Acyl-CoA oxidase 1 (Acox1) and Cytochrome P450 4A10 (Cyp4a10).[1][12][13] This sustained activation can cause peroxisome proliferation, hepatomegaly, and disruption of lipid homeostasis, contributing to hepatic steatosis.[1][3]

-

Human Relevance: The relevance of this pathway in humans is debated. Human PPARα appears to be less responsive to activation by PFOS compared to its rodent counterpart.[1][12] While some effects on lipid metabolism are observed, the pronounced peroxisome proliferation seen in rodents is not a typical feature of PFOS exposure in humans.[1][14] Therefore, while PPARα activation is a key event in rodent hepatotoxicity, other mechanisms may be more dominant in humans.[1][15]

Disruption of Autophagy and the Gut-Liver Axis

-

Autophagy Flux Blockade: Autophagy is a cellular recycling process essential for removing damaged organelles and proteins. PFOS has been shown to increase the number of autophagosomes in hepatocytes.[1] However, it also appears to induce lysosomal membrane permeabilization, which blocks the fusion of autophagosomes with lysosomes.[1] This blockage of "autophagic flux" leads to an accumulation of dysfunctional autophagosomes, contributing to cellular stress and injury.[1][7]

-

Gut-Liver Axis Perturbation: Emerging evidence indicates that PFOS can alter the composition of the gut microbiota.[4][16][17] This dysbiosis can compromise intestinal barrier function, leading to increased translocation of bacterial products like lipopolysaccharides (LPS) into the portal circulation.[18] Elevated LPS can then activate inflammatory pathways (such as TLR4) in the liver, exacerbating hepatic inflammation and injury.[4][18]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on PFOS-induced hepatotoxicity.

Table 1: Effects of PFOS on Liver Function and Oxidative Stress Markers

| Parameter | Species/Model | PFOS Dose/Concentration | Observation | Reference(s) |

| ALT (Alanine Aminotransferase) | Human | Increased serum PFOS | Positive correlation with elevated ALT | [3][19][20] |

| Mice | 1-10 mg/kg/day | Significant increase in serum ALT | [3][16] | |

| AST (Aspartate Aminotransferase) | Human | Increased serum PFOS | Positive correlation with elevated AST | [3][16][20] |

| Mice | 1-10 mg/kg/day | Significant increase in serum AST | [3][16] | |

| MDA (Malondialdehyde) | Rats | 10 mg/kg | Significant increase in liver MDA | [7] |

| Quail | 12.5-50 mg/kg diet | Dose-dependent increase in liver MDA | [8] | |

| GSH (Glutathione) | Hepatocytes | In vitro exposure | Rapid depletion | [1][10] |

| Quail | 12.5-50 mg/kg diet | Dose-dependent decrease in liver GSH | [8] | |

| SOD (Superoxide Dismutase) | Rats | 10 mg/kg | Repressed activity in liver | [7] |

| Quail | 12.5-50 mg/kg diet | Dose-dependent decrease in liver SOD | [8] |

Table 2: Effects of PFOS on Inflammatory and Apoptotic Markers

| Parameter | Species/Model | PFOS Dose/Concentration | Observation | Reference(s) |

| TNF-α | Rats | 10 mg/kg | Increased protein expression | [7] |

| Kupffer Cells | In vitro exposure | Increased release | [1] | |

| IL-1β | Rats | 10 mg/kg | Increased protein expression | [7] |

| Quail | 12.5-50 mg/kg diet | Upregulated expression | [8] | |

| IL-6 | Liver Cells | In vitro exposure | Increased mRNA expression | [3] |

| Quail | 12.5-50 mg/kg diet | Upregulated expression | [8] | |

| Bcl-2/Bax Ratio | Hepatocytes | In vitro exposure | Decreased ratio | [3] |

| Rats | 10 mg/kg | Significantly decreased ratio | [7] | |

| Cleaved Caspase-3 | Hepatocytes | In vitro exposure | Enhanced expression | [3] |

| Rats | 10 mg/kg | Increased protein expression | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. Below are generalized protocols for key experiments used to assess PFOS hepatotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Plate hepatocytes (e.g., HepG2, L02, or primary hepatocytes) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

PFOS Treatment: Prepare various concentrations of PFOS in the appropriate cell culture medium. Replace the existing medium with the PFOS-containing medium and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control group (medium with solvent, e.g., DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle control group.

Protocol 2: Measurement of Oxidative Stress Markers

This involves quantifying ROS, lipid peroxidation products (MDA), and antioxidant levels (GSH).

-

Sample Preparation: Following PFOS exposure (in vivo or in vitro), harvest liver tissue or cells. Homogenize the tissue or lyse the cells in cold buffer (e.g., RIPA buffer or PBS). Centrifuge to collect the supernatant for analysis.

-

ROS Measurement:

-

Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Incubate cell lysates or live cells with DCFH-DA. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

-

-

MDA Assay (TBARS Method):

-

The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used.

-

Mix the sample supernatant with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.

-

MDA in the sample reacts with TBA to form a pink-colored product.

-

Measure the absorbance of the product at 532 nm. Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

-

GSH Assay:

-

Use a commercial GSH assay kit, often based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

-

-

Data Analysis: Normalize marker levels to the total protein concentration of the sample, determined by a Bradford or BCA assay.

Protocol 3: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in pathways like apoptosis and inflammation.

-

Protein Extraction: Extract total protein from PFOS-treated and control samples using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-NF-κB p65, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control protein (e.g., β-actin or GAPDH) to normalize the data.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

The hepatotoxicity of PFOS is a multifaceted process driven by the convergence of several key mechanisms, including the induction of oxidative stress, promotion of inflammation via NF-κB signaling, triggering of apoptosis through the mitochondrial pathway, and disruption of lipid metabolism, partly through PPARα activation.[1][3][8] Furthermore, emerging research on autophagy blockade and gut-liver axis disruption adds new layers of complexity to our understanding.[1][4][18]

For drug development professionals, these pathways present potential therapeutic targets. Interventions aimed at mitigating oxidative stress (antioxidants), suppressing inflammation (NF-κB inhibitors), or stabilizing mitochondrial function could potentially ameliorate PFOS-induced liver damage.

Future research should focus on further elucidating the species-specific differences in PFOS toxicity, particularly concerning the role of nuclear receptors in humans.[1][12] Investigating the complex interplay between the gut microbiome and PFOS hepatotoxicity is another critical frontier.[4] A deeper understanding of these intricate mechanisms will be paramount for developing effective strategies to prevent and treat the adverse hepatic effects of this persistent environmental contaminant.

References

- 1. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Fecal Microbiota in Liver Toxicity Induced by Perfluorooctane Sulfonate in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Perfluorooctane sulfonate induces hepatotoxicity through promoting inflammation, cell death and autophagy in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PFOS Exposure Promotes Hepatotoxicity in Quails by Exacerbating Oxidative Stress and Inflammation-Induced Apoptosis through Activating TLR4/MyD88/NF-κb Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The role of mouse and human peroxisome proliferator-activated receptor-α in modulating the hepatic effects of perfluorooctane sulfonate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of mouse and human peroxisome proliferator-activated receptor-α in modulating the hepatic effects of perfluorooctane sulfonate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying Human Specific Adverse Outcome Pathways of Per- and Polyfluoroalkyl Substances Using Liver-Chimeric Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Perfluorooctane Sulfonic Acid Exposure on Intestinal Microbial Community, Lipid Metabolism, and Liver Lesions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Maternal PFOS exposure in mice induces hepatic lipid accumulation and inflammation in adult female offspring: Involvement of microbiome-gut-liver axis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. USC study links PFAS to liver damage; YSPH scientist contributed to research | Yale School of Public Health [ysph.yale.edu]

- 20. Individual and mixture associations of perfluoroalkyl substances on liver function biomarkers in the Canadian Health Measures Survey - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of Perfluorooctanesulfonate (PFOS) Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the degradation pathways of common precursors to perfluorooctanesulfonate (B1231939) (PFOS), a persistent and bioaccumulative environmental contaminant. Understanding these transformation processes is critical for assessing the environmental fate of these compounds and for developing effective remediation strategies. This document summarizes key degradation pathways, presents quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the transformation processes.

Introduction to PFOS Precursors

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their strong carbon-fluorine bonds, which impart properties of thermal and chemical stability.[1][2] PFOS is a fully fluorinated organic compound that is persistent in the environment and has been detected in wildlife and human serum worldwide.[3] Concerns over the environmental and health effects of PFOS have led to restrictions on its production and use.[4] However, the environmental burden of PFOS is not solely due to its direct release but also from the degradation of a wide range of precursor compounds.[1][5][6]

These precursors are polyfluorinated substances that can be transformed into PFOS through biotic and abiotic processes.[6] Major classes of PFOS precursors include N-alkyl perfluorooctane (B1214571) sulfonamidoethanols (e.g., N-EtFOSE), fluorotelomer alcohols (FTOHs), and perfluoroalkane sulfonamides (FASAs).[7][8][9][10] This guide focuses on the microbial degradation pathways of these key precursors.

Aerobic Degradation Pathways

Aerobic biodegradation is a significant transformation route for many PFOS precursors, particularly in environments such as wastewater treatment plants and surface soils.[1][6]

N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE) Degradation

N-EtFOSE, a volatile compound previously used in surface coatings, is a well-studied PFOS precursor.[8][9] In aerobic environments, such as activated sludge, N-EtFOSE undergoes a multi-step biotransformation process that ultimately yields PFOS.[5][8][9] The primary degradation pathway involves the initial oxidation of the ethanol (B145695) group to an acetic acid group, forming N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA).[8][9] N-EtFOSAA is then further transformed through a series of intermediates, including N-ethyl perfluorooctane sulfonamide (N-EtFOSA) and perfluorooctane sulfonamide (FOSA), before the terminal sulfonate group is oxidized to form PFOS.[8][9]

Fluorotelomer Alcohol (FTOH) Degradation

Fluorotelomer alcohols (FTOHs) are another significant class of precursors that can degrade to form perfluorinated carboxylic acids (PFCAs), and under certain conditions, can be related to the formation of perfluorinated sulfonates.[11][12] While the primary degradation products of FTOHs are PFCAs, their degradation pathways are relevant in the broader context of PFAS transformation. The atmospheric degradation of FTOHs is considered a likely source of widespread PFCA contamination.[11] Microbial metabolism of FTOHs in environments like activated sludge also leads to the formation of PFCAs.[13] The degradation of 8:2 FTOH, for example, can lead to the formation of perfluorooctanoic acid (PFOA).[12]

Anaerobic Degradation Pathways

Anaerobic conditions, found in environments such as sediments and anaerobic digesters, also facilitate the biotransformation of PFOS precursors.[14][15]

N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE) under Anaerobic Conditions

Studies on the anaerobic biotransformation of N-EtFOSE have shown that it can also be degraded under these conditions, although the specific pathways and end products may differ from aerobic degradation.[14] Research has demonstrated the biotransformation of N-EtFOSE and N-methyl perfluorobutanesulfonamido ethanol in anaerobic digester sludge.[14] While complete mineralization is not typically observed, transformation to intermediate products occurs.

Quantitative Data on Precursor Degradation

The rate and extent of PFOS precursor degradation are influenced by various environmental factors, including the microbial community present, redox conditions, and soil or sludge characteristics. The following tables summarize quantitative data from key studies on the degradation of N-EtFOSE and its metabolites.

Table 1: Aerobic Biotransformation of N-EtFOSE and its Metabolites in Activated Sludge

| Compound | Initial Concentration | Half-life (t½) | Molar Yield of Product | Reference |

| N-EtFOSE | Not specified | 0.7 days | 13% N-EtFOSAA | [8][9] |

| N-EtFOSAA | Not specified | 7.5 days | - | [8][9] |

| N-EtFOSA | Not specified | - | - | [8][9] |

| FOSA | Not specified | - | - | [8][9] |

| PFOSI | Not specified | - | - | [9] |

Data from aerobic batch assays with undiluted activated sludge.

Table 2: Aerobic Biodegradation of N-EtFOSE in Different Soils

| Soil Type | pH | Organic Carbon (%) | N-EtFOSE Half-life (t½) | PFOS Molar Yield (%) | Reference |

| Acidic Forest Silt Loam | 5.5 | 2.4 | Days to a month | 1.06 | [16] |

| High pH Agricultural Loam | 7.8 | 2.6 | Days to a month | 5.49 | [16] |

| Canadian Soil | Not specified | Not specified | Days to a month | 4-5 times higher than acidic soil | [16] |

Data from aerobic soil microcosms.

Table 3: Degradation of N-EtFOSAA in Soil-Plant Microcosms

| Plant Species | Degradation Rate Constant (d⁻¹) | Reference |

| Alfalfa | 0.063 - 0.165 | [17][18] |

| Lettuce | 0.063 - 0.165 | [17][18] |

| Maize | 0.063 - 0.165 (relatively higher) | [17][18] |

| Mung bean | 0.063 - 0.165 | [17][18] |

| Radish | 0.063 - 0.165 | [17][18] |

| Ryegrass | 0.063 - 0.165 | [17][18] |

| Soybean | 0.063 - 0.165 | [17][18] |

| No Plants | 1.40 - 3.6 times lower than with plants | [17][18] |

Degradation followed first-order kinetics. Four degradation products were identified: N-EtFOSA, FOSAA, FOSA, and PFOS.[17][18]

Experimental Protocols

The study of PFOS precursor degradation relies on carefully designed laboratory experiments that simulate environmental conditions. Below are summaries of common experimental methodologies.

Aerobic Batch Assays with Activated Sludge

This protocol is adapted from studies investigating the biotransformation of N-EtFOSE in wastewater treatment plant environments.[8][9]

Objective: To determine the aerobic degradation pathway and kinetics of a PFOS precursor in activated sludge.

Materials:

-

Activated sludge from a municipal wastewater treatment plant.

-

Serum bottles, sealed to prevent volatilization.

-

PFOS precursor compound (e.g., N-EtFOSE) and its potential metabolites as analytical standards.

-

Autoclave for sterilization (for control experiments).

-

Shaker incubator.

-

Analytical instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Procedure:

-

Microcosm Setup: Undiluted activated sludge is placed into sealed serum bottles.

-

Spiking: The precursor compound is added to the sludge at a known concentration.

-

Incubation: The bottles are incubated under aerobic conditions (e.g., in a shaker incubator at room temperature) for a defined period.

-

Sampling: At specified time points, replicate bottles are sacrificed for analysis.

-

Extraction: The sludge samples are extracted to isolate the precursor and its transformation products. This may involve techniques like solid-phase extraction (SPE).

-

Analysis: The extracts are analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Controls: Autoclaved (sterilized) sludge samples are run in parallel to account for any abiotic degradation.

-

Data Analysis: The disappearance of the parent compound and the appearance of metabolites over time are used to determine degradation rates and pathways.

Soil Microcosm Studies

This protocol is based on methodologies used to assess the biodegradation of PFOS precursors in soil environments.[16]

Objective: To evaluate the aerobic degradation pathways and rates of a PFOS precursor in different soil types.

Materials:

-

Well-characterized soils with varying properties (e.g., pH, organic carbon content).

-

Microcosm containers (e.g., glass jars).

-

PFOS precursor compound and analytical standards.

-

Solvents for extraction.

-

Analytical instrumentation: HPLC-MS/MS.

Procedure:

-

Soil Preparation: Soils are sieved and characterized for key parameters.

-

Microcosm Setup: A known mass of soil is placed into each microcosm container.

-

Spiking: The PFOS precursor is applied to the soil, typically in a solvent that is allowed to evaporate.

-

Incubation: The microcosms are incubated under controlled aerobic conditions (temperature, moisture).

-

Sampling: At designated time intervals, triplicate microcosms are sacrificed for analysis.

-

Extraction: The soil is extracted multiple times with an appropriate solvent to recover the precursor and its metabolites.

-

Analysis: The extracts are analyzed using HPLC-MS/MS.

-

Modeling: The concentration data over time for the parent compound and metabolites are fitted to kinetic models to determine degradation rates and half-lives.

Conclusion

The degradation of PFOS precursors is a complex process that contributes significantly to the environmental loading of the persistent and bioaccumulative compound, PFOS. This guide has outlined the primary aerobic and anaerobic degradation pathways for key precursors such as N-EtFOSE. The quantitative data presented highlights the variability in degradation rates depending on environmental conditions. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies in this critical area of environmental science. A thorough understanding of these degradation pathways is essential for developing effective risk assessment models and remediation technologies for PFAS-contaminated sites. Future research should continue to focus on identifying novel degradation pathways, elucidating the microbial communities and enzymes involved, and quantifying degradation rates under a wider range of environmental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of potassium perfluorooctanesulfonate, perfluorooctanoate and octanesulfonate on the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFAS Exposures and the Human Metabolome: A Systematic Review of Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 8. Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental Fate Modeling Analysis. | Semantic Scholar [semanticscholar.org]

- 14. Anaerobic biotransformation of N-methyl perfluorobutanesulfonamido ethanol and N-ethyl perfluorooctanesulfonamido ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavior of N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) in biosolids amended soil-plant microcosms of seven plant species: Accumulation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Historical Production and Use of Potassium Perfluorooctanesulfonate (PFOS-K)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium perfluorooctanesulfonate (B1231939) (PFOS-K), a salt of the perfluorooctanesulfonic acid (PFOS), is a synthetic per- and polyfluoroalkyl substance (PFAS) that garnered widespread industrial use throughout the latter half of the 20th century due to its exceptional stability and surfactant properties.[1][2] This technical guide provides a comprehensive overview of the historical production, major applications, and eventual phase-out of PFOS-K and related PFOS compounds. It includes quantitative data on production and use, a detailed experimental protocol for the detection of PFOS, and diagrams illustrating its production workflow, environmental fate, and a key toxicological pathway.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by a fully fluorinated carbon chain.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these compounds.[2] Perfluorooctanesulfonic acid (PFOS) and its salts, including potassium perfluorooctanesulfonate (PFOS-K), were among the most commercially successful PFAS.[1] PFOS-K is a perfluorinated anionic surfactant with a powerful ability to reduce surface tension in aqueous solutions.[2]

The primary U.S. manufacturer of PFOS voluntarily phased out its production by 2002 due to concerns about its persistence, bioaccumulation, and potential toxicity.[4] In May 2009, PFOS was added to Annex B of the Stockholm Convention on Persistent Organic Pollutants, restricting its production and use globally.[1]

Historical Production

Table 1: Historical Production and Phase-out Timeline of PFOS and Related Compounds

| Time Period | Event | Reference |

| 1940s | Introduction and initial production of PFAS. | [6][7] |

| 1950s | Widespread industrial and commercial use of PFAS begins. | [5][6] |

| 1970s | Company scientists become aware of the toxicity of PFOA and PFOS from animal and workplace studies. | [5] |

| 2000-2002 | The principal global manufacturer, 3M, voluntarily phases out the production of PFOS and related chemicals. | [8][9] |

| 2006 | The U.S. EPA initiates the PFOA Stewardship Program, leading to the phase-out of PFOA and related chemicals by major companies. | [8][10] |

| 2009 | PFOS is added to Annex B of the Stockholm Convention on Persistent Organic Pollutants. | [1] |

Major Industrial and Commercial Applications

The unique properties of PFOS-K made it a valuable component in a wide range of industrial and consumer products.[1][2][4] Its ability to repel water, oil, and stains was particularly sought after.

Table 2: Major Historical Applications of PFOS and its Salts

| Application Area | Specific Use | Function | Reference |

| Surface Protection | Carpets, textiles, leather, and paper coatings. | Water, oil, soil, and grease repellent. | [1][9] |

| Firefighting | Aqueous film-forming foams (AFFF). | Extinguishing hydrocarbon fuel fires. | [1][11] |

| Metal Plating | Mist suppressant in chromium plating. | Reduces airborne chromium emissions. | [2][12] |

| Electronics Manufacturing | Surfactant in etching and cleaning processes. | Improves yields in semiconductor and printed circuit board production. | [2] |

| Photography | Surfactants, electrostatic charge control agents, and friction control agents in coatings for films, papers, and printing plates. | Ensures consistent coating thickness and prevents static buildup. | [12] |

| Aviation | Hydraulic fluids. | Additive for specific performance requirements. | [11][12] |

| Consumer Products | Waxes, polishes, paints, varnishes, and cleaning products. | Surfactant and protective agent. | [1] |

Experimental Protocols

The detection and quantification of PFOS in environmental and biological matrices are critical for monitoring and risk assessment. The standard analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Protocol: Detection of PFOS in Water Samples using LC-MS/MS (Based on US EPA Method 537.1)

1. Sample Preparation (Solid Phase Extraction - SPE):

- A measured volume of the water sample (typically 250-500 mL) is passed through an SPE cartridge containing a polystyrene-divinylbenzene (PSDVB) sorbent.

- The cartridge is first conditioned with methanol (B129727) and then with reagent water.

- After the sample has passed through, the cartridge is washed with a reagent water/methanol solution to remove interferences.

- The cartridge is then dried under a stream of nitrogen.

- PFOS and other PFAS are eluted from the cartridge with a small volume of methanol.

- The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (LC-MS/MS):

- Liquid Chromatography (LC):

- An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13]

- Separation is typically achieved on a C18 reversed-phase column.

- A gradient elution is performed using a mobile phase consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

- Tandem Mass Spectrometry (MS/MS):

- The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.

- Ionization is achieved using electrospray ionization (ESI) in negative ion mode.

- The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[16] For PFOS, the precursor ion (m/z 499) is isolated and fragmented to produce characteristic product ions (e.g., m/z 80 and m/z 99).

3. Quantification:

- Quantification is performed using the internal standard method. Labeled isotopic analogs of PFOS (e.g., ¹³C₄-PFOS) are added to the sample before extraction to correct for matrix effects and variations in instrument response.

- A calibration curve is generated by analyzing a series of standards with known concentrations of PFOS and the internal standard.

Visualizations

Caption: Simplified workflow for PFOS-K production via electrochemical fluorination.

Caption: Environmental fate and transport pathways of PFOS.

References

- 1. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Potassium Perfluorooctanesulfonate|High-Purity PFOS Salt [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. doh.wa.gov [doh.wa.gov]

- 6. drinkhydrality.com [drinkhydrality.com]

- 7. PFOS (Perfluorooctane Sulfonate or Perfluorooctane Sulfonic Acid) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. Perfluorooctane sulfonate (PFOS), its salts and precursors - information sheet - Canada.ca [canada.ca]

- 10. Timeline of events related to per- and polyfluoroalkyl substances - Wikipedia [en.wikipedia.org]

- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 12. Perfluorooctane sulfonic acid and perfluorooctane [chm.pops.int]

- 13. mdpi.com [mdpi.com]

- 14. hepure.com [hepure.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. PFAS analysis in Water | Agilent [agilent.com]

The Complex Interplay of Adsorption and Desorption of PFOS in Soil and Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctane (B1214571) sulfonate (PFOS), a persistent and bioaccumulative environmental contaminant, poses significant challenges due to its widespread presence in soil and sediment. Understanding the mechanisms governing its retention and release in these matrices is paramount for developing effective remediation strategies and predicting its environmental fate. This technical guide provides an in-depth analysis of the adsorption and desorption behavior of PFOS, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate relationships and processes involved.

Quantitative Overview of PFOS Adsorption and Desorption

The interaction of PFOS with soil and sediment is a complex process influenced by a multitude of factors. The partitioning of PFOS between the solid and aqueous phases is commonly quantified using the solid-liquid distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Adsorption isotherms, such as the Freundlich and Langmuir models, are often employed to describe the relationship between the concentration of PFOS in the solid phase and in the aqueous phase at equilibrium.

Table 1: Freundlich Adsorption Coefficients (Kf) for PFOS in Various Soils

| Soil Type | Organic Matter (%) | Clay Content (%) | pH | Kf ((μg/g)(L/μg)^1/n) | Freundlich Exponent (1/n) | Reference |

| Original Soil (S) | High | - | - | 23.13 | 0.79 | [1] |

| Soil with SOM removed (S1) | Low | - | - | 10.37 | 0.68 | [1] |

| Soil with SOM and ferric oxides removed (S2) | Low | - | - | 15.95 | - | [1] |

Note: A higher Kf value indicates a greater adsorption affinity. The Freundlich exponent (1/n) provides insight into the nonlinearity of the adsorption process.

Table 2: Solid-Liquid Distribution Coefficients (Kd) for PFOS in Various Soils

| Soil Type | Total Organic Carbon (TOC) (%) | pH | Kd (mL/g) | Reference |

| 114 Temperate and Tropical Soils | Varied | Varied | 5 - 229 | [2] |

| Six Soils with Contrasting Characteristics | Varied | - | 19 - 295 | [3] |

| Various Soil and Sediment Types | Varied | 2.8 - 9.0 | - | [4] |

Note: Kd values are influenced by a range of soil properties, with higher values indicating stronger sorption to the solid phase.

Factors Influencing PFOS Adsorption and Desorption

The retention and release of PFOS in soil and sediment are governed by a combination of hydrophobic and electrostatic interactions, which are in turn influenced by the physicochemical properties of both the PFOS molecule and the surrounding matrix.

Key Influencing Factors:

-

Soil and Sediment Properties:

-

Organic Matter: Soil organic matter (SOM) is a primary driver of PFOS adsorption, primarily through hydrophobic interactions.[1][5][6][7] Higher organic carbon content generally leads to increased sorption.[3]

-

Clay and Mineral Content: The mineral fraction of soil, including clay minerals and metal oxides (e.g., aluminum and iron oxides), provides surfaces for electrostatic interactions with the polar sulfonate head of the PFOS molecule.[5][8][9]

-

pH: Soil and solution pH affect the surface charge of soil particles and the speciation of PFOS. Lower pH can lead to protonation of mineral surfaces, creating more positive sites for electrostatic attraction with the anionic PFOS.[8][10][11][12]

-

-

Solution Chemistry:

-

Ionic Strength: The concentration of ions in the soil solution can influence electrostatic interactions.

-

Presence of Co-contaminants: Other organic and inorganic compounds can compete with PFOS for adsorption sites or alter the properties of the soil solution.[6][13] For instance, the presence of dissolved organic matter (DOM) can either enhance or reduce PFOS adsorption depending on the nature of the DOM.[14] Cationic surfactants have been shown to enhance PFOS sorption, while anionic surfactants can mobilize it.[15]

-

-

PFOS Structure: The long perfluorinated carbon chain of PFOS is hydrophobic, while the sulfonate head group is hydrophilic and anionic. This amphiphilic nature dictates its interaction with different soil components.

The following diagram illustrates the key factors influencing the adsorption and desorption of PFOS in soil and sediment.

Caption: Factors influencing PFOS adsorption and desorption in soil and sediment.

Experimental Protocols for Studying PFOS Adsorption and Desorption

Batch equilibrium experiments are the most common method for investigating the adsorption and desorption of PFOS in soil and sediment. These experiments allow for the determination of key sorption parameters under controlled laboratory conditions.

Typical Batch Adsorption/Desorption Experimental Workflow:

-

Sample Preparation: Soil or sediment samples are typically air-dried, sieved to remove large debris, and homogenized.[16] Key physicochemical properties of the soil/sediment are characterized, including organic carbon content, particle size distribution, pH, and mineralogy.

-

Adsorption Experiment:

-

A known mass of the prepared soil/sediment is placed in a series of vials.

-

A solution containing PFOS at a known initial concentration is added to each vial. A background electrolyte solution (e.g., CaCl2) is often used to maintain a constant ionic strength.[3]

-

The vials are agitated for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[17][18]

-